5'-Amino-5'-deoxythymidine
Overview
Description
Synthesis Analysis
The synthesis of 5'-Amino-5'-deoxythymidine from thymidine is achieved in a two-step process, leading to its conversion into a 5'-methoxytrityl-protected 3'-phosphoramidite building block for DNA assembly on solid supports. This synthesis pathway facilitates the production of peptide-DNA hybrids either through stepwise manner or fragment condensation, enabling the creation of both single compounds and small combinatorial libraries (Tetzlaff et al., 1998).
Molecular Structure Analysis
The molecular structure of 5'-Amino-5'-deoxythymidine plays a crucial role in its interaction with enzymes and incorporation into DNA. Studies have shown its specific phosphorylation by herpesvirus thymidine kinase and the stability of its enzymatically formed diphosphate derivative, which is significant in understanding its mechanism of action and potential applications in virology and molecular biology (Chen et al., 1980).
Chemical Reactions and Properties
5'-Amino-5'-deoxythymidine undergoes specific chemical reactions, including its incorporation into polynucleotides using DNA polymerase I and a phiX174 DNA template. This process demonstrates the compound's ability to stimulate synthesis of acid-precipitable polynucleotides, which is essential for its use in enzymatic syntheses and the formation of phosphoramidate polynucleotides (Letsinger & Wilkes, 1976).
Physical Properties Analysis
The physical properties of 5'-Amino-5'-deoxythymidine, including its stability under various conditions and its interaction with DNA polymerases, are vital for its use in molecular biology and genetic engineering. The compound's incorporation into DNA and its stability to the pH of the enzymically formed diphosphate derivative are crucial aspects that influence its utility in research and therapeutic applications (Chen et al., 1980).
Chemical Properties Analysis
The chemical properties of 5'-Amino-5'-deoxythymidine, particularly its reactivity and incorporation into oligonucleotides, are of significant interest. The compound's enhanced reactivity compared to hydroxyl groups has been leveraged in biological, pharmaceutical, and genomic applications, showcasing its versatility and potential in various scientific fields (Wolfe et al., 2002).
Scientific Research Applications
Synthesis and DNA Assembly
5'-Amino-5'-deoxythymidine is used in the synthesis of peptide-DNA hybrids. It can be prepared from thymidine and converted into a building block for DNA assembly on solid supports. This process involves stepwise synthesis or fragment condensation, allowing for the creation of single compounds and small combinatorial libraries (Tetzlaff et al., 1998).
High-Resolution Footprinting of Protein-DNA Complexes
5'-Amino-2'-deoxyuridine, an analogue of 5'-Amino-5'-deoxythymidine, is useful for high-resolution footprinting of protein-DNA complexes. It is a substrate for Taq DNA polymerase and can undergo selective chemical reactions, making it valuable for studying complex protein-DNA interactions (Storek et al., 2002).
Polymerase Incorporation for Biological Applications
5'-Amino-5'-deoxy nucleosides and nucleotide analogs are significantly utilized in biological, pharmaceutical, and genomic applications. They can be efficiently incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I. This capability is particularly relevant for genomic sequence analysis (Wolfe et al., 2002).
Oligonucleotide Analogs
Oligonucleotide analogs derived from 5'-Amino-5'-deoxythymidine have been synthesized for forming stable complexes with poly(dA), poly(A), and oligo(dA). These analogs demonstrate enhanced stability and could be significant in molecular biology research (Gryaznov & Letsinger, 1992).
Enzyme Regulatory Site-Directed Drugs
5'-Amino-5'-deoxythymidine has been explored as a modulator of thymidine triphosphate inhibition of thymidine kinase. It can influence the uptake of deoxythymidine in cells and impact the activity of regulatory enzymes, suggesting potential in drug development (Fischer & Baxter, 1982).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLBQPICCQJFF-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876098 | |
Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Amino-5'-deoxythymidine | |
CAS RN |
25152-20-9 | |
Record name | 5'-Amino-5'-deoxythymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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